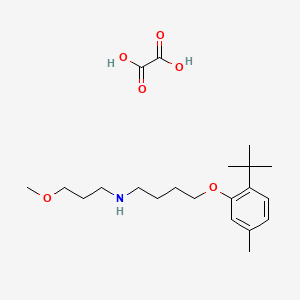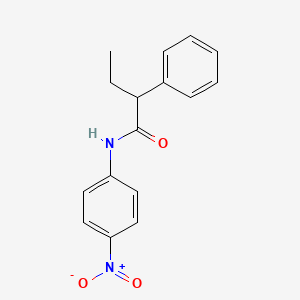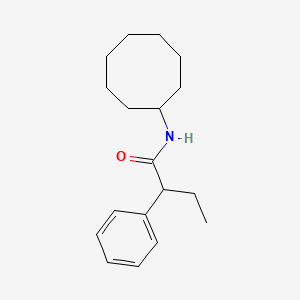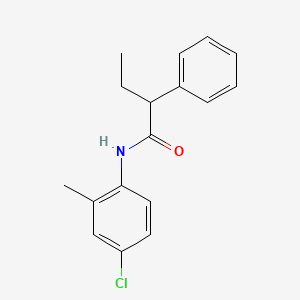![molecular formula C19H26ClNO5 B4002154 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002154.png)
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
Descripción general
Descripción
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring attached to a chlorinated phenoxypropyl group, with an oxalic acid moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Aplicaciones Científicas De Investigación
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Métodos De Preparación
The synthesis of 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid typically involves multiple steps, starting with the preparation of the chlorinated phenoxypropyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The oxalic acid moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of simpler carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism by which 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The chlorinated phenoxypropyl group may enhance the compound’s binding affinity to certain enzymes, leading to inhibition or activation of biochemical pathways. The oxalic acid moiety can chelate metal ions, affecting various cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid stands out due to its unique combination of functional groups. Similar compounds include:
1-[3-(4-Chlorophenoxy)propyl]piperidine: Lacks the prop-2-enyl group, resulting in different chemical reactivity and biological activity.
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]pyrrolidine: Contains a pyrrolidine ring instead of piperidine, leading to variations in receptor binding and pharmacological effects.
1-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]piperazine: Features a piperazine ring, which can alter its interaction with enzymes and receptors.
The presence of the oxalic acid moiety in this compound further distinguishes it from these similar compounds, providing additional sites for chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
1-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO.C2H2O4/c1-2-7-15-14-16(18)8-9-17(15)20-13-6-12-19-10-4-3-5-11-19;3-1(4)2(5)6/h2,8-9,14H,1,3-7,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTADVNUTUYOIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCN2CCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B4002079.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]imidazole](/img/structure/B4002092.png)

![10-bromo-6-(3-ethoxy-2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002110.png)
![4-tert-butyl-N-[2-(2,3-dichlorophenoxy)ethyl]benzamide](/img/structure/B4002118.png)



![[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4002139.png)
![N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002140.png)
![1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4002141.png)

![1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002159.png)
![{4-[4-(1H-imidazol-1-yl)butoxy]phenyl}(phenyl)methanone oxalate](/img/structure/B4002175.png)
